N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide
Description
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with a molecular formula of C23H18ClN3O4S. This compound is notable for its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-29-15-9-13(10-16(12-15)30-2)21(28)27-23(32)25-14-7-8-18(24)17(11-14)22-26-19-5-3-4-6-20(19)31-22/h3-12H,1-2H3,(H2,25,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMTWMDCPCTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the carbamothioyl linkage and the attachment of the dimethoxybenzamide group through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antimicrobial and anticancer research due to its ability to interact with biological targets.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide can be compared to other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antimicrobial properties.
2-Piperidine-benzoxazole: Studied for its antitubercular activity.
Benzoxazole sulfonamides: Evaluated for their potential as enzyme inhibitors and antimicrobial agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
